1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-9-3-5-13(6-4-9)11(14)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBZHNKFLKCUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Aminopiperidin-1-yl)-2-(thiophen-2-yl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : CHNOS
Molecular Weight : 224.32 g/mol
CAS Number : 1018661-78-3
Structural Features : The compound features a piperidine ring linked to a thiophene moiety, which may enhance its biological activity compared to other derivatives lacking this structural diversity.
Pharmacological Applications
The biological activity of this compound has been investigated for various therapeutic applications:
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with piperidine structures have shown significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. One study reported that certain piperidine derivatives demonstrated better apoptosis induction in hypopharyngeal tumor cells than the standard drug bleomycin .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition may enhance cholinergic signaling, which is beneficial in neurodegenerative conditions .
3. Anti-inflammatory Properties
In vitro studies have demonstrated that related compounds exhibit anti-inflammatory activity. For example, one derivative showed an IC50 value of 121.47 µM, indicating significant potential for reducing inflammation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : By inhibiting key enzymes such as AChE and BuChE, these compounds can modulate neurotransmitter levels, enhancing cognitive function.
- Cytotoxicity Induction : The structural features of the compound may facilitate interactions with cellular targets, leading to apoptosis in cancer cells.
Case Study 1: Anticancer Activity
A study conducted on a series of piperidine derivatives revealed that one specific analog exhibited potent cytotoxic effects against FaDu hypopharyngeal tumor cells. The mechanism was attributed to the compound's ability to induce apoptosis more effectively than traditional chemotherapeutics .
Case Study 2: Neuroprotective Effects
In animal models simulating Alzheimer's disease, derivatives of this compound were shown to significantly improve cognitive function by enhancing cholinergic transmission through AChE inhibition. This suggests a promising avenue for developing treatments for neurodegenerative diseases .
Comparative Analysis of Similar Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Aminopiperidine | Structure | Basic amine structure, used in drug synthesis |
| Thiophene | Structure | Aromatic ring known for electronic properties |
| N-Methylpiperidine | Structure | Methylated derivative affecting solubility and reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
